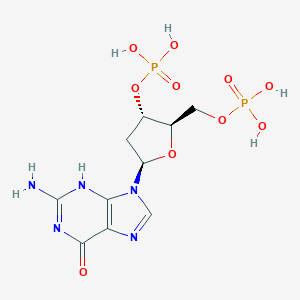

2'-Deoxyguanosine-3',5'-diphosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2/c11-10-13-8-7(9(16)14-10)12-3-15(8)6-1-4(25-27(20,21)22)5(24-6)2-23-26(17,18)19/h3-6H,1-2H2,(H2,17,18,19)(H2,20,21,22)(H3,11,13,14,16)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOADLNVPDIIIB-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167229 | |

| Record name | 2'-Deoxyguanosine 3',5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16174-59-7 | |

| Record name | 2'-Deoxyguanosine 3',5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016174597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyguanosine 3',5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Dynamics of 2 Deoxyguanosine 3 ,5 Diphosphate

Stereochemical Considerations and Isomeric Forms

The stereochemistry of 2'-Deoxyguanosine-3',5'-diphosphate is defined by the chiral centers within its 2-deoxy-D-erythro-pentofuranose sugar ring. The systematic IUPAC name for this compound is [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate (B84403). nih.gov This nomenclature specifies the absolute configuration at the three chiral carbons of the deoxyribose moiety.

Like other nucleosides and nucleotides, this compound can exist in different conformational states. These isomeric forms arise from rotation around the N-glycosidic bond and the puckering of the furanose ring.

Glycosidic Bond Conformation: Rotation around the C1'-N9 bond leads to two primary conformations: syn and anti. In the anti conformation, the bulky guanine (B1146940) base is positioned away from the sugar ring, which is generally the more stable form for purine (B94841) nucleotides. The syn conformation, where the base is positioned over the sugar ring, can also occur and may be stabilized by specific intermolecular interactions within enzyme active sites or nucleic acid structures. oup.comnih.gov

These stereochemical and conformational properties are fundamental to the molecule's ability to be recognized by and interact with enzymes and other biological macromolecules.

Table 1: Computed Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| IUPAC Name | [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | PubChem nih.gov |

| SMILES | C1C@@HO | PubChem uni.lunih.gov |

| InChI Key | CIKGWCTVFSRMJU-KVQBGUIXSA-N | PubChem uni.lunih.gov |

| Molecular Formula | C10H15N5O10P2 | PubChem nih.gov |

| Molecular Weight | 427.20 g/mol | PubChem nih.gov |

Intermolecular Interactions and Complex Formation

The diphosphate (B83284) groups and the guanine base of this compound are key features that mediate its interactions with other molecules, particularly proteins. This compound is known to form specific complexes with various enzymes, where its binding influences protein function and metabolic pathways.

A notable example is the interaction with Ras family proteins, which are crucial GTPases in cell signaling. nih.gov While GTP and GDP are the canonical regulators, studies have shown that recombinant Ras proteins can also co-purify with 2'-deoxyguanosine (B1662781) nucleotides, including 2'-deoxyguanosine 5'-diphosphate (dGDP). nih.gov The binding of these deoxy-forms can alter the biochemical properties of Ras, affecting its interaction with downstream effectors and regulators. nih.gov

Furthermore, nucleoside diphosphates are substrates for the enzyme ribonucleotide reductase (RNR), which catalyzes the synthesis of deoxyribonucleotides needed for DNA replication and repair. wikipedia.org The enzyme specifically reduces the 2'-hydroxyl group of ribonucleoside diphosphates. The binding of different nucleoside diphosphates and triphosphates to the allosteric sites of RNR regulates its activity and substrate specificity. wikipedia.org

In the context of DNA synthesis, DNA polymerases can, under certain conditions, interact with and even incorporate deoxyribonucleoside diphosphates like dGDP. Studies with the mammalian DNA polymerase β have shown that dGDP insertion is significantly impaired compared to the canonical dGTP insertion. nih.gov X-ray crystallography revealed that although dGDP makes similar contacts within the enzyme's active site as dGTP, the absence of the γ-phosphate drastically reduces the rate of incorporation, highlighting the critical role of the triphosphate moiety in the catalytic mechanism. nih.gov

The guanine base itself can participate in hydrogen bonding. For instance, guanosine (B1672433) is known to form hydrogen-bonded dimers in dimethyl sulfoxide (B87167) (DMSO). researchgate.net Such interactions could also play a role in the stabilization of this compound within protein binding pockets or in solution.

Table 2: Examples of Protein Interactions with Deoxyguanosine Diphosphates

| Interacting Protein | Type of Interaction | Significance | Reference |

|---|---|---|---|

| Ras Proteins | Co-purification and Binding | Alters biochemical properties and signaling | PMC nih.gov |

| Ribonucleotide Reductase (RNR) | Substrate/Allosteric Regulator | Regulates the synthesis of deoxyribonucleotides | Wikipedia wikipedia.org |

| DNA Polymerase β | Substrate Binding and Incorporation | Demonstrates the role of the γ-phosphate in DNA synthesis | PMC nih.gov |

| Nucleoside Diphosphate Kinase A | Substrate | Involved in the synthesis of nucleoside triphosphates | DrugBank drugbank.com |

Influence of Diphosphate Linkages on Nucleoside Conformation

The presence of phosphate groups at both the 3' and 5' positions of the deoxyribose sugar has a profound influence on the conformational landscape of this compound. These bulky, negatively charged groups introduce significant steric and electrostatic constraints, which in turn affect the puckering of the sugar ring and the orientation of the glycosidic bond.

The conformational properties of a related molecule, guanosine 5'-diphosphate, 3'-diphosphate (ppGpp), have been studied using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. pnas.org These studies confirmed that the phosphate groups are attached at the 3' and 5' positions and that their presence significantly alters the chemical shifts of the adjacent ribose carbon atoms. pnas.org For instance, the downfield shift of the C-3' and C-5' carbon signals is indicative of the deshielding effect of the attached phosphate groups. This electronic influence is directly tied to the local geometry and conformational preferences of the ribose ring. pnas.org

In essence, the 3',5'-diphosphate arrangement acts as a structural determinant, pre-organizing the molecule into a specific range of conformations that are suitable for biological recognition and activity. This contrasts with nucleoside monophosphates or triphosphates, where the conformational dynamics would be governed by a different set of intramolecular forces.

Biochemical Pathways and Metabolic Interconversions Involving 2 Deoxyguanosine 3 ,5 Diphosphate

Biosynthesis of 2'-Deoxyguanosine-3',5'-diphosphate

The biosynthesis of this compound is not as extensively documented as that of canonical deoxyribonucleotides. However, insights can be gleaned from the known synthesis of similar molecules, particularly the guanosine-based alarmones, guanosine (B1672433) 5'-diphosphate 3'-diphosphate (ppGpp) and guanosine 5'-triphosphate 3'-diphosphate (pppGpp). In bacteria, these molecules are synthesized by RelA/SpoT homolog (RSH) enzymes. nih.gov

The prevailing mechanism for (p)ppGpp synthesis involves the transfer of a pyrophosphoryl group from ATP to the 3'-hydroxyl group of a guanosine nucleotide acceptor, either GDP or GTP. wikipedia.org This reaction is catalyzed by the synthetase domain of RSH proteins. It is highly plausible that the biosynthesis of this compound occurs through a parallel pathway, utilizing 2'-deoxyguanosine-5'-diphosphate (B1655338) (dGDP) as the acceptor molecule. The enzymatic machinery, likely a member of the RSH family, would catalyze the transfer of a pyrophosphate group from a donor like ATP to the 3'-hydroxyl of dGDP.

The precursor, dGDP, is a product of the de novo synthesis of deoxyribonucleotides, a process catalyzed by ribonucleotide reductase (RNR). frontiersin.org RNR reduces guanosine diphosphate (B83284) (GDP) to dGDP. This dGDP can then be further phosphorylated to dGTP for DNA synthesis or potentially serve as the substrate for the 3'-pyrophosphorylation to form this compound.

Catabolism and Degradation Pathways

The intracellular concentration of signaling molecules must be tightly controlled, necessitating efficient degradation pathways. For the guanosine alarmone ppGpp, its degradation is primarily managed by the hydrolase activity of bifunctional RSH enzymes like SpoT in Escherichia coli. frontiersin.org These enzymes catalyze the removal of the 3'-pyrophosphate group from ppGpp, yielding GDP.

Following this precedent, the catabolism of this compound is likely to involve a similar enzymatic hydrolysis. A phosphatase or a specific hydrolase would cleave the pyrophosphate or phosphate (B84403) group from the 3' position of the deoxyribose sugar. One potential candidate for such an activity is an enzyme with 3'-phosphatase activity. For instance, T4 polynucleotide kinase possesses a 3'-phosphatase activity that can remove phosphate groups from the 3'-terminus of DNA and RNA. promega.com While not specific to this exact molecule, it demonstrates the existence of enzymes capable of acting on the 3' position of nucleotides. The enzyme deoxynucleotide 3'-phosphatase (EC 3.1.3.34) catalyzes the hydrolysis of a 2'-deoxyribonucleoside 3'-phosphate to a 2'-deoxyribonucleoside and phosphate, indicating a pathway for the removal of 3'-phosphates from deoxyribonucleotides. wikipedia.org

The degradation of this compound would likely yield 2'-deoxyguanosine-5'-diphosphate (dGDP), which can then re-enter the main nucleotide metabolic pathways.

Regulation of Intracellular Concentrations

The regulation of this compound levels is intrinsically linked to the broader control of nucleotide metabolism and cellular stress responses, particularly in bacteria. The stringent response, a key survival mechanism in bacteria, is governed by the intracellular concentrations of (p)ppGpp. pnas.org These alarmones are produced in response to various stress conditions, including amino acid starvation, fatty acid limitation, and heat shock. oup.comresearchgate.net

The regulation of (p)ppGpp is achieved through the dual synthetase and hydrolase activities of bifunctional RSH proteins like SpoT. frontiersin.org Under non-stress conditions, the hydrolase activity predominates, keeping the (p)ppGpp levels low. Upon encountering stress, the synthetase activity is upregulated, leading to an accumulation of (p)ppGpp. frontiersin.org This regulatory paradigm likely extends to this compound, with its intracellular concentration being a function of the activities of its synthesizing and degrading enzymes.

Furthermore, the concentration of the precursor dGDP is a critical factor. The activity of ribonucleotide reductase, which produces dGDP, is subject to complex allosteric regulation by various nucleoside triphosphates, ensuring a balanced supply of deoxyribonucleotides for DNA synthesis. This intricate regulation of the dNTP pool indirectly influences the potential for the synthesis of this compound. Studies have shown that imbalances in the dNTP pool can have mutagenic and cytotoxic effects, highlighting the importance of tight regulation. pnas.org The regulation of GTP homeostasis by (p)ppGpp, which involves the inhibition of GTP biosynthesis enzymes, further illustrates the interconnectedness of these pathways. nih.gov

Enzymatic Roles and Mechanistic Studies of 2 Deoxyguanosine 3 ,5 Diphosphate

2'-Deoxyguanosine-3',5'-diphosphate as an Enzyme Substrate

As a substrate, this compound is recognized and processed by several classes of enzymes, primarily kinases and ligases, which are central to nucleic acid metabolism and repair.

Kinases are enzymes that catalyze the transfer of phosphate (B84403) groups from high-energy donor molecules, such as ATP, to specific substrates. Conversely, phosphatases remove phosphate groups. While specific kinases that directly phosphorylate the 3' position of a deoxyribonucleoside diphosphate (B83284) to generate this compound are not prominently characterized, the reverse reaction, dephosphorylation, is a critical process. Alkaline phosphatases, for instance, are known to non-specifically remove phosphate groups from various molecules, including nucleotides. wikipedia.org This enzymatic activity can convert this compound into its corresponding monophosphate or dephosphorylated forms.

In the context of nucleotide metabolism, nucleoside diphosphate kinases play a crucial role in maintaining the balance of nucleoside triphosphates required for DNA synthesis. sigmaaldrich.com These enzymes typically catalyze the transfer of a phosphate group from a nucleoside triphosphate to a nucleoside diphosphate. While their primary substrates are 5'-diphosphates, their interaction with a 3',5'-diphosphate compound like this compound would be an area for further investigation to understand the breadth of their substrate specificity.

DNA ligases are essential enzymes that join breaks in the phosphodiester backbone of DNA. In the context of oligonucleotide synthesis, ligases can be employed in a template-dependent manner to join shorter, chemically synthesized oligonucleotide fragments into a longer strand. chemrxiv.orgnih.gov This enzymatic ligation strategy offers an alternative to purely chemical synthesis methods. almacgroup.comchemie-brunschwig.ch

Recent studies have explored the use of modified nucleotides in ligase-dependent synthesis. The presence of a 3'-phosphate group, as in this compound, can act as a chain terminator, preventing further ligation at that end. nih.gov This property can be strategically utilized to control the length and composition of the synthesized oligonucleotide. Research has shown that T3 DNA ligase can tolerate various modifications on the sugar and phosphate backbone of the substrate nucleotides, although some modifications can lead to lower reaction efficiencies. chemrxiv.orgnih.gov The ability of ligases to incorporate nucleotides with modifications at the 3' and 5' ends is a subject of ongoing research to expand the toolkit for creating novel nucleic acid structures. chemrxiv.org

Regulatory Functions of this compound in Enzyme Activity

Beyond its role as a substrate, this compound can also act as a regulatory molecule, modulating the activity of various enzymes through allosteric interactions or direct inhibition.

Allosteric regulation involves the binding of a molecule to a site on an enzyme other than the active site, inducing a conformational change that alters the enzyme's activity. Guanine (B1146940) nucleotides, in general, are known to be important allosteric regulators of various metabolic pathways. For instance, ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, is allosterically regulated by various nucleotides to ensure a balanced supply of dNTPs for DNA synthesis. wikipedia.org While the direct allosteric role of this compound is not as extensively studied as that of other guanosine (B1672433) polyphosphates like ppGpp, its structural similarity suggests potential regulatory interactions with enzymes involved in nucleotide metabolism. nih.govnih.gov

The purine (B94841) salvage pathway allows cells to recycle purine bases from the breakdown of nucleic acids. nih.govwpmucdn.com This pathway is crucial for cellular economy and is a target for therapeutic intervention. researchgate.net 2'-Deoxyguanosine (B1662781) 5'-diphosphate (dGDP), a closely related compound, is known to inhibit key enzymes in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine (B1682287) phosphoribosyltransferase (XPRT). sigmaaldrich.com Given the structural similarity, it is plausible that this compound could also exhibit inhibitory effects on these or other enzymes within the purine metabolic network. nih.govyoutube.com Inhibition of these enzymes can disrupt the normal flow of purine metabolism, with potential implications for cell growth and proliferation. nih.gov

Comparative Enzymology with Related Guanosine Polyphosphates

The study of this compound is often contextualized by comparing its enzymatic interactions with those of other guanosine polyphosphates, such as guanosine 5'-diphosphate 3'-diphosphate (ppGpp) and guanosine 5'-triphosphate 3'-diphosphate (pppGpp). These "alarmones" are key signaling molecules in the bacterial stringent response, a global reprogramming of cellular metabolism in response to nutrient starvation. nih.gov

Molecular Mechanisms in Nucleic Acid Processes Mediated by 2 Deoxyguanosine 3 ,5 Diphosphate

Involvement in DNA Replication and Repair Fidelity

The accuracy of DNA replication and the efficiency of DNA repair are paramount for maintaining genome stability. These processes rely on a highly regulated supply of deoxynucleoside triphosphates (dNTPs) and the remarkable selectivity of DNA polymerases. An imbalance in the dNTP pool can lead to increased mutation rates and genome instability, which are hallmarks of cancer. biologists.com

While deoxynucleoside triphosphates are the standard substrates for DNA polymerases, studies have explored the ability of these enzymes to utilize deoxynucleoside diphosphates (dNDPs). Research on human DNA polymerase β (Pol β), a key enzyme in DNA base excision repair, has examined its ability to incorporate 2'-deoxyguanosine-5'-diphosphate (B1655338) (dGDP), a structural isomer of the compound of interest. These studies revealed that while Pol β can insert dGDP, the efficiency of this incorporation is drastically lower than for its triphosphate counterpart, dGTP. sigmaaldrich.com The rate of insertion was found to be reduced by approximately 32,000-fold compared to dGTP insertion. sigmaaldrich.com

X-ray crystallography of the Pol β active site bound to dGDP showed that the enzyme makes similar contacts with the diphosphate (B83284) substrate as it does with the triphosphate. sigmaaldrich.com This suggests that the significant decrease in insertion efficiency is not due to poor binding but rather to impairments in the chemical step of the polymerase reaction. sigmaaldrich.com The absence of the γ-phosphate group, which is crucial for the chemical reaction involving a nucleophilic attack by the primer's 3'-OH group, severely hinders the catalytic process. biologists.com This highlights the critical role of the triphosphate moiety for efficient DNA synthesis and suggests that while related diphosphate molecules can enter the active site, they are not viable substrates for faithful and efficient DNA replication or repair. sigmaaldrich.com

The fidelity of DNA synthesis is maintained by several mechanisms, including the polymerase's ability to select the correct nucleotide and its proofreading exonuclease activity that removes misincorporated bases. drugbank.com The balance of the dNTP pool is crucial, as an excess of one dNTP can lead to misincorporation. For example, an accumulation of dGTP has been linked to increased mutagenesis. drugbank.com Though direct evidence for the role of 2'-Deoxyguanosine-3',5'-diphosphate in these processes is currently lacking, the findings for its 5'-diphosphate isomer underscore the stringent structural and chemical requirements at the heart of DNA replication and repair.

Table 1: Kinetic Parameters of Nucleotide Insertion by DNA Polymerase β

| Substrate | Apparent Insertion Rate (kpol) | Fold-Reduction Compared to dGTP | Reference |

|---|---|---|---|

| dGTP | N/A | N/A | sigmaaldrich.com |

| dGDP (2'-deoxyguanosine-5'-diphosphate) | Significantly Impaired | ~32,000 | sigmaaldrich.com |

Role in Transcriptional Regulation and Gene Expression

Transcriptional regulation ensures that genes are expressed at the appropriate time and level. In bacteria, a key regulatory system known as the stringent response allows cells to adapt to nutritional stress. This response is mediated by alarmones, which are hyperphosphorylated guanosine (B1672433) nucleotides. The most well-known of these are guanosine-3',5'-bisphosphate (ppGpp) and guanosine-5'-triphosphate-3'-diphosphate (pppGpp). drugbank.comwikipedia.org These molecules are produced in response to stressors like amino acid starvation and act as global regulators of transcription, typically by inhibiting the synthesis of stable RNAs (like rRNA and tRNA) and modulating the expression of hundreds of other genes. wikipedia.org

The mechanism of action of ppGpp involves direct binding to RNA polymerase (RNAP), often in conjunction with the protein DksA. wikipedia.org This binding can decrease the stability of the open complexes that RNAP forms at promoters, thereby inhibiting transcription initiation. wikipedia.org The structural basis for this regulation highlights the importance of the 3'- and 5'-phosphate groups in mediating these regulatory effects.

While ppGpp is a ribonucleotide, research has also been conducted on its deoxy-analog, a molecule structurally related to this compound. Studies have described the chemical synthesis of deoxyguanosine analogs of these bacterial alarmones, including deoxyguanosine 3'-diphosphate 5'-diphosphate (d-ppGpp). nih.gov Investigations into the interactions of these deoxy-analogs with the protein synthesis machinery of Escherichia coli revealed that they were poor substrates in reactions requiring elongation factor G (EF-G), a key protein in translocation during protein synthesis. nih.gov

Furthermore, the cellular machinery that degrades the alarmone ppGpp is highly specific. The essential hydrolase SpoT, which breaks down ppGpp to terminate the stringent response, is extremely inefficient at hydrolyzing the deoxy-analog pp(dG)pp. nih.gov The hydrolysis rate for the deoxy version is about 1,000-fold slower than for ppGpp. nih.gov This suggests that the 2'-hydroxyl group on the ribose sugar plays a crucial role in the proper recognition and degradation of the alarmone. nih.gov The inability of the cell to efficiently degrade a deoxy-alarmone implies that its accidental synthesis would be highly deleterious, leading to a prolonged and unregulated stress response. nih.gov This provides a strong rationale for the high selectivity of alarmone synthetase enzymes against using deoxy-substrates. nih.gov

These findings collectively indicate that 3',5'-diphosphorylated guanosine compounds and their deoxy-counterparts have the potential to be potent regulators of cellular processes, including gene expression, and that cells have evolved mechanisms to distinguish between them.

Interactions with Riboswitches and RNA-based Regulatory Elements

Riboswitches are structured RNA elements, typically found in the 5'-untranslated region of bacterial mRNAs, that directly bind to small molecule metabolites to regulate gene expression. nih.gov This regulation occurs without the need for protein factors, as ligand binding induces a conformational change in the RNA structure that typically affects transcription termination or translation initiation.

The purine (B94841) riboswitch family includes members that are highly specific for ligands such as adenine, guanine (B1146940), and, notably, 2'-deoxyguanosine (B1662781) (dG). nih.gov Two distinct classes of 2'-deoxyguanosine-sensing riboswitches have been identified, termed 2'-dG-I and 2'-dG-II. ulb.ac.be These riboswitches control the expression of genes involved in purine metabolism and transport, including ribonucleotide reductases, which are responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. nih.govulb.ac.be

The 2'-dG-I riboswitch found in Mesoplasma florum, for instance, acts as a transcriptional "off-switch." nih.gov When it binds to 2'-deoxyguanosine, it promotes the formation of a terminator stem in the RNA, leading to the premature termination of transcription and thus down-regulating the expression of the adjacent gene. nih.gov

Structural and biochemical studies have elucidated how these riboswitches achieve their specificity. The binding pocket of the 2'-dG riboswitch aptamer domain makes specific hydrogen-bonding interactions with the guanine base and the deoxyribose sugar of the ligand. Key nucleotide residues within the riboswitch core are responsible for discriminating 2'-deoxyguanosine from guanine and other purines. nih.gov Interestingly, some variants of the 2'-dG-II class of riboswitches can bind both 2'-deoxyguanosine and guanosine with similar affinities, suggesting they may respond to the broader pool of guanosine-containing nucleosides to regulate gene expression. nih.gov This demonstrates the adaptability of RNA structures to recognize closely related metabolites.

The interaction between 2'-deoxyguanosine and these riboswitches represents a direct mechanism by which a deoxy-nucleoside can regulate gene expression at the RNA level, providing a feedback loop to control the biosynthesis of DNA precursors.

Table 2: Characteristics of 2'-Deoxyguanosine (dG) Riboswitches

| Riboswitch Class | Function | Regulated Genes (Examples) | Ligand Specificity | Reference |

|---|---|---|---|---|

| 2'-dG-I | Transcriptional OFF-switch | Ribonucleotide reductase subunit β | Selective for 2'-deoxyguanosine over guanosine | nih.govulb.ac.be |

| 2'-dG-II | Transcriptional regulation | Purine nucleoside hydrolase | Variable; some bind both 2'-deoxyguanosine and guanosine | nih.gov |

Chemical Synthesis and Derivatization of 2 Deoxyguanosine 3 ,5 Diphosphate and Analogues

Methodologies for Targeted Chemical Synthesis of 2'-Deoxyguanosine-3',5'-diphosphate

The chemical synthesis of this compound, a molecule with two phosphate (B84403) groups on the deoxyribose sugar, requires precise control of phosphorylation reactions to ensure the correct regioselectivity. Researchers have developed multi-step procedures to achieve this, often involving the protection of reactive functional groups.

A key challenge in the synthesis is the potential for intramolecular reactions between the two phosphate groups on the sugar ring. For instance, the presence of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) alone can cause the facile cyclization of deoxyguanosine 3',5'-diphosphate to form a P1,P2-deoxyguanosine 3',5'-cyclic pyrophosphate. nih.gov To circumvent this and other side reactions, specific phosphorylation agents and protective group strategies are employed.

One successful approach involves the use of a powerful phosphorylating agent generated from a mixture of cyanoethyl phosphate, dicyclohexylcarbodiimide, and mesitylenesulfonyl chloride. nih.gov This reagent was initially tested in the conversion of deoxyguanosine 3',5'-diphosphate to its corresponding 3',5'-dipyrophosphate, demonstrating its efficacy in forming pyrophosphate bonds without inducing unwanted cyclization. nih.gov

The general synthetic strategy often starts with a protected 2'-deoxyguanosine (B1662781) nucleoside. The protection of the exocyclic amino group of guanine (B1146940), for instance with an isobutyryl group, and the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, are common preliminary steps in oligonucleotide synthesis and can be adapted for the synthesis of dGDP. rsc.orgresearchgate.net The synthesis of related deoxyguanosine polyphosphates, such as deoxyguanosine 3'-diphosphate 5'-diphosphate (d-ppGpp), has also been described, providing a foundational methodology that can be adapted for dGDP synthesis. nih.gov

Table 1: Key Reagents in the Synthesis of Guanosine (B1672433) and Deoxyguanosine Phosphates

| Reagent/Method | Purpose | Reference |

| Cyanoethyl phosphate, Dicyclohexylcarbodiimide, Mesitylenesulfonyl chloride | Powerful phosphorylation agent to form pyrophosphate bonds and avoid intramolecular cyclization. | nih.gov |

| Phosphoramidite coupling method | Used for creating specific phosphate linkages, as in the synthesis of a protected 2'-deoxyguanosine monophosphate monomer. | rsc.org |

| Trimethylsilyl imidazole, Triphenylphosphine, Diethylazodicarboxylate (Mitsunobu reaction) | Used for the protection of hydroxyl groups and subsequent modification, such as the synthesis of O6-(Trimethylsilylethyl)-2′-deoxyguanosine. | nih.gov |

| Dicyclohexylcarbodiimide (DCC) | A condensing agent that can facilitate phosphorylation but may also cause intramolecular cyclization if not used in a controlled manner. | nih.gov |

Design and Synthesis of this compound Analogues

The design and synthesis of dGDP analogues are driven by the need to probe biological systems, create more stable molecules, or introduce new functionalities. These analogues often feature modifications to the phosphate groups, the deoxyribose sugar, or the guanine base.

One important class of analogues is the bis(methylenediphosphonate) derivatives. The synthesis of guanosine 3',5'-bis(methylenediphosphonate) has been achieved by treating guanosine with methylenediphosphonic acid and dicyclohexylcarbodiimide. nih.gov This reaction yields a mixture of 2',5'- and 3',5'-isomers that can be separated by chromatography. nih.gov These analogues, where a C-P-C linkage replaces the more labile P-O-P pyrophosphate bond, offer increased stability against enzymatic degradation by phosphodiesterases.

Another strategy involves the synthesis of deoxyguanosine polyphosphates that mimic the bacterial stringent response signaling molecules (p)ppGpp. Chemical synthesis has successfully produced deoxyguanosine 3'-diphosphate 5'-triphosphate (d-pppGpp) and deoxyguanosine 3'-diphosphate 5'-diphosphate (d-ppGpp). nih.gov A notable difference in these deoxy- analogues is the alkali stability of the 3'-pyrophosphate moiety, in contrast to the alkali-labile nature of the corresponding ribose compounds. nih.gov

Furthermore, functionalized analogues have been created for specific applications like cross-linking studies. For example, phosphoramidites of deoxyguanosine derivatives containing a thiopropyl tether at the N2 position of the guanine base have been synthesized. nih.gov This allows for the direct incorporation of a reactive thiol group into a DNA or RNA sequence for site-specific crosslinking to proteins or other nucleic acids. nih.gov

Table 2: Examples of this compound Analogues and Their Synthetic Rationale

| Analogue Name | Structural Modification | Rationale for Synthesis | Reference |

| Deoxyguanosine 3',5'-dipyrophosphate | Conversion of 3',5'-diphosphate to 3',5'-dipyrophosphate. | To create analogues of guanosine tetraphosphate (B8577671) for biological studies. | nih.govacs.org |

| Guanosine 3',5'-bis(methylenediphosphonate) | Replacement of pyrophosphate with a non-hydrolyzable methylenediphosphonate linkage. | To increase stability against phosphodiesterases. | nih.gov |

| Deoxyguanosine 3'-diphosphate 5'-diphosphate (d-ppGpp) | Analogue of the bacterial signaling molecule ppGpp, lacking the 2'-hydroxyl group. | To study the role of the 2'-hydroxyl in biological interactions and create alkali-stable variants. | nih.gov |

| N2-thiopropyl-tethered 2'-deoxyguanosine | Addition of a thioalkyl tether at the N2 position of the guanine base. | To enable site-specific disulfide crosslinking to other molecules. | nih.gov |

Structure-Activity Relationship Studies of Synthetic Derivatives

Structure-activity relationship (SAR) studies of dGDP derivatives are crucial for understanding how specific structural modifications influence their biological function. These studies typically involve synthesizing a series of related compounds and evaluating their activity in biochemical or cellular assays.

A key area of investigation has been the role of the 2'-hydroxyl group, which is absent in the deoxyguanosine series. By comparing the activity of deoxyguanosine polyphosphates (like d-pppGpp) with their ribose counterparts (like pppGpp), researchers have elucidated the importance of this functional group. For instance, in studies with Escherichia coli protein synthesis enzymes, both d-pppGpp and pppGpp showed a significant lack of activity in reactions requiring elongation factor G (EF-G). nih.gov This suggests that the presence or absence of the 2'-hydroxyl group is not the primary determinant for this specific interaction, and that the 3'-polyphosphate moiety itself is the key inhibitory feature. nih.gov

SAR studies are not limited to the sugar-phosphate backbone. Modifications to the guanine base, such as the introduction of substituents at various positions, can also dramatically alter biological activity. While specific SAR studies on dGDP are not extensively detailed in the provided search results, general principles from related nucleotide analogues can be inferred. For example, in studies of other heterocyclic compounds, substitutions on different rings of a core structure were found to have varying effects on receptor affinity, with some positions being more tolerant of modification than others. nih.gov This principle guides the design of new analogues, where modifications are targeted to positions that are less critical for the primary biological interaction, allowing for the introduction of new properties without abolishing activity.

Table 3: Summary of Structure-Activity Relationship Findings for dGDP Analogues

| Analogue/Modification | Biological System/Assay | Key Finding | Implication | Reference |

| d-pppGpp and d-pppGp vs. pppGpp | E. coli protein synthesis (EF-G dependent reactions) | Both deoxy- and ribo- forms are potent inhibitors of EF-G, suggesting the 3'-polyphosphate is the key inhibitory group, not the 2'-OH. | The 3'-polyphosphate moiety is the primary determinant for the inhibitory activity on EF-G. | nih.gov |

| d-pppGp vs. d-pppGpp | EF-G dependent translocation | d-pppGp (with a 3'-monophosphate) is somewhat more active than d-pppGpp (with a 3'-diphosphate). | The length of the 3'-phosphate chain can fine-tune the inhibitory potency. | nih.gov |

| N2-substituted guanosine analogues | General (e.g., cross-linking) | Introduction of tethers at the N2 position. | The N2 position of guanine can often be modified without disrupting core functions, allowing for the attachment of probes or cross-linkers. | nih.gov |

Advanced Analytical and Spectroscopic Techniques for 2 Deoxyguanosine 3 ,5 Diphosphate Research

Chromatographic Separations and Mass Spectrometry

Chromatographic techniques, particularly when coupled with mass spectrometry, provide powerful tools for the separation and analysis of complex biological mixtures containing nucleotides.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of nucleotides, including derivatives of deoxyguanosine. The method's versatility allows for various separation modes, such as reversed-phase, ion-exchange, and mixed-mode chromatography, to achieve optimal resolution.

In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. For nucleotide separation, mobile phases often consist of aqueous buffers (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffers) mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.gov For instance, a method developed for guanylate kinase activity successfully separated GMP, GDP, ATP, and ADP using a C18 column with a mobile phase of 150 mM phosphate buffer (pH 6) and methanol (97:3 v/v). nih.gov Another approach for analyzing deoxyguanosine and related compounds utilized a BIST B+ column with a mobile phase of acetonitrile and 0.2% phosphoric acid, with UV detection at 260 nm. sielc.com The inherent UV absorbance of the purine (B94841) ring in guanosine (B1672433) derivatives makes UV detection a straightforward and common choice. frontiersin.orgnih.gov

Mixed-mode chromatography, which combines ion-exchange and reversed-phase characteristics, can offer unique selectivity for polar and charged molecules like dGpd. For example, 2′-Deoxy-2′-fluoroguanosine and Deoxyguanosine have been successfully separated using a Newcrom AH mixed-mode column with just water as the mobile phase, demonstrating the power of this approach for closely related nucleosides. sielc.com

| Analyte(s) | HPLC Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| GMP, GDP, ATP, ADP | Discovery C18 (5 μm, 25 x 4.6 mm) | 150 mM Phosphate Buffer (pH 6)/Methanol (97:3 v/v) | UV | nih.gov |

| Deoxyguanosine, Guanine (B1146940), Guanosine | BIST B+ (5 µm, 4.6x150 mm) | Acetonitrile and 0.2% Phosphoric Acid | UV (260 nm) | sielc.com |

| 2′-Deoxy-2′-fluoroguanosine, Deoxyguanosine | Newcrom AH (5 µm, 4.6x150 mm) | Water | UV (252 nm) | sielc.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

For highly sensitive and specific quantification, especially in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

In a typical LC-MS/MS workflow, the analyte of interest, such as dGpd, is first separated from other matrix components by the LC system. The eluent is then directed into the mass spectrometer's ion source (commonly Electrospray Ionization, ESI), where the molecules are ionized. The resulting ions are guided into the mass analyzer. For quantification, tandem mass spectrometry, often using a triple quadrupole instrument, is employed in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of dGpd) and then fragmenting it to produce a characteristic product ion. The specific precursor-to-product ion transition is monitored, providing excellent specificity and reducing background noise.

Studies on related compounds illustrate the power of this technique. For example, LC-MS/MS has been used for the sensitive measurement of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dGuo) in DNA, achieving detection limits as low as a few lesions per 106 DNA bases. nih.gov Similarly, LC-MS/MS was used to detect and quantify guanosine 5'-diphosphate-3'-diphosphate (ppGpp) in bacteria, where a methanol-based extraction method followed by LC-MS/MS analysis allowed for the measurement of concentrations in the nanomolar range. nih.gov The mass spectrum of 2'-Deoxyguanosine-5'-diphosphate (B1655338) shows a molecular formula of C10H15N5O10P2 and an exact mass of 427.02941 Da, which serve as the basis for developing specific MS methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules, including nucleotide derivatives like 2'-deoxyguanosine-3',5'-diphosphate. NMR provides detailed information about the chemical environment of individual atoms (specifically, NMR-active nuclei like ¹H, ¹³C, and ³¹P) within a molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information on the number and types of protons and carbons present. For a complex molecule like dGpd, 2D NMR experiments are often necessary to assemble the complete structure. These include:

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons. oup.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. bmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C atoms that are separated by two or three bonds, which is crucial for connecting different parts of the molecule, such as the base to the sugar. bmrb.io

³¹P NMR: Specifically probes the phosphorus atoms, providing information about the number of phosphate groups and their chemical state.

NMR studies on the related molecule guanosine 5'-diphosphate, 3'-diphosphate (ppGpp) have been used to definitively establish the positions of the phosphate groups on the ribose ring. pnas.org By analyzing the chemical shifts of the ribose carbons, particularly the downfield shift of carbons attached to phosphate groups (C-3' and C-5'), researchers confirmed the structure. pnas.org Similar principles apply to dGpd, where the chemical shifts of H3', H5', C3', and C5' would be significantly affected by the attached phosphate groups.

| NMR Experiment | Information Obtained | Relevance to dGpd Structure |

|---|---|---|

| 1D ¹H NMR | Identifies chemical shifts and couplings of all protons. | Confirms presence of deoxyribose sugar and guanine base protons. |

| 1D ¹³C NMR | Identifies chemical shifts of all carbon atoms. | Confirms carbon skeleton and indicates carbons attached to electronegative atoms (O, N, P). |

| 1D ³¹P NMR | Identifies chemical shifts of phosphorus atoms. | Confirms the presence and chemical environment of the two phosphate groups. |

| 2D COSY | Shows ¹H-¹H spin-spin coupling networks. | Traces the connectivity of protons within the deoxyribose ring. |

| 2D HSQC/HMQC | Correlates directly bonded ¹H and ¹³C nuclei. | Assigns specific protons to their corresponding carbons. bmrb.io |

| 2D HMBC | Shows long-range ¹H-¹³C couplings (2-3 bonds). | Crucial for connecting the guanine base to the C1' of the sugar and the phosphate groups to the C3' and C5' positions. bmrb.io |

Electrochemical and Optical Detection Methods for Nucleotide Derivatives

Beyond chromatography and NMR, electrochemical and optical methods offer alternative and often highly sensitive approaches for detecting nucleotide derivatives. frontiersin.orgnih.gov These methods are frequently employed in the development of biosensors.

Electrochemical biosensors detect changes in electrical signals resulting from a biochemical reaction or interaction. nih.gov For nucleotide detection, these sensors often rely on the immobilization of a recognition element, such as a complementary DNA strand or an aptamer, on an electrode surface. nih.govmdpi.com When the target nucleotide binds, it can cause a measurable change in current, potential, or impedance. mdpi.com For example, a universal biosensing platform has been developed using tetrahedral DNA nanostructures on a gold electrode, which can be adapted to detect specific nucleic acids and other molecules with high sensitivity. nih.gov While not specific to dGpd, such platforms could be tailored for its detection.

Optical detection methods rely on changes in optical properties like absorbance, fluorescence, or surface plasmon resonance. frontiersin.orgresearchgate.net Nucleotides naturally absorb UV light due to their aromatic base systems, a property exploited in standard spectrophotometry and HPLC-UV detection. nih.gov For enhanced sensitivity and selectivity, fluorescence-based methods are common. This can involve labeling the nucleotide with a fluorescent tag or using fluorescent intercalating dyes. biorxiv.org Advanced optical methods, such as those using nanopore arrays, can detect single molecules. In one proposed method, target DNA is converted and hybridized with fluorescently labeled molecular beacons, which are then stripped off as the DNA passes through a nanopore, generating detectable photon bursts. nih.gov

Isotopic Labeling Strategies in Metabolic Tracing Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a cell or organism. nih.gov This "fluxomics" approach involves introducing a molecule containing a stable, heavy isotope (e.g., ¹³C, ¹⁵N, or ²H) and then using mass spectrometry or NMR to track the incorporation of this isotope into downstream metabolites. nih.gov

For studying nucleotide metabolism, cells can be cultured in media containing an isotopically labeled precursor, such as [U-¹³C]-glucose. researchgate.net The ¹³C atoms from glucose will be incorporated into the ribose (or deoxyribose) sugar of newly synthesized nucleotides through pathways like the pentose (B10789219) phosphate pathway (PPP). google.com By measuring the mass isotopomer distribution of dGpd and other nucleotides over time using LC-MS, researchers can quantify the flux through different biosynthetic pathways. nih.govresearchgate.net

For example, labeling with [1,2-¹³C₂]-glucose can help differentiate flux through glycolysis versus the PPP. nih.gov Similarly, labeled glutamine can trace the nitrogen atoms into the purine ring. These studies are critical for understanding how nucleotide synthesis is regulated and altered in various physiological states or diseases. The duration of labeling is key, as steady-state labeling in nucleotides can take up to 24 hours in cultured cells. nih.gov

Emerging Research Frontiers and Theoretical Models for 2 Deoxyguanosine 3 ,5 Diphosphate

Computational Chemistry and Molecular Dynamics Simulations of the Compound

Computational chemistry and molecular dynamics (MD) simulations offer powerful tools to investigate the structural and energetic properties of molecules like 2'-deoxyguanosine (B1662781) diphosphates at an atomic level. These theoretical models are crucial for predicting how the compound interacts with biological macromolecules, such as enzymes, and for understanding the mechanisms that govern its activity.

MD simulations can model the behavior of a molecule over time, providing insights into its conformational flexibility, solvent interactions, and binding dynamics with proteins. mdpi.com Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energies between a ligand like dGDP and its protein target, helping to predict the stability of the complex. mdpi.com

A significant area of research has been the interaction of deoxyguanosine diphosphates with DNA polymerases. While deoxynucleoside triphosphates (dNTPs) are the standard building blocks for DNA synthesis, some polymerases can utilize deoxynucleoside diphosphates (dNDPs). nih.gov A landmark study combined kinetic analysis with X-ray crystallography to examine the insertion of dGDP by human DNA polymerase β (Pol β). nih.govacs.org The research found that the rate of dGDP insertion was significantly impaired—by a factor of 32,000—compared to the insertion of its triphosphate counterpart (dGTP). nih.gov

Crystallographic data revealed that dGDP binds in the active site similarly to dGTP, forming key hydrogen bonds. nih.gov However, in the absence of the γ-phosphate, two water molecules occupy its position, coordinating with a catalytic metal ion and the amino acid Ser180. acs.org This structural arrangement is less optimal for the chemical reaction of nucleotide insertion, highlighting the critical role of the γ-phosphate in enzymatic efficiency. nih.govacs.org These detailed structural findings provide an essential foundation for future MD simulations to explore the transition states and energy barriers of dGDP insertion.

| Computational Technique | Application to Deoxyguanosine Diphosphates | Key Insights |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic movement and interactions of dGDP within the active site of enzymes like DNA polymerase or Ras proteins. | Reveals conformational changes, stability of binding, and the role of specific amino acid residues in the interaction. |

| X-Ray Crystallography | Determining the high-resolution, three-dimensional structure of dGDP when bound to a protein. | Provides a static snapshot of the binding pose, identifying critical contact points, bond distances, and coordination with metal ions. nih.gov |

| MM/PBSA | Calculating the binding free energy of the dGDP-protein complex from simulation data. | Quantifies the affinity of dGDP for its target, helping to predict the strength and specificity of the interaction. mdpi.com |

| Kinetic Analysis | Experimentally measuring the rates of enzyme-catalyzed reactions involving dGDP as a substrate. | Determines key kinetic parameters (kpol, Kd) that quantify the efficiency of enzymatic processes, such as insertion by DNA polymerase. acs.org |

Systems Biology Approaches to Nucleotide Pool Regulation

2'-Deoxyguanosine-3',5'-diphosphate is part of the broader intracellular pool of deoxynucleotides, the maintenance of which is critical for genome stability. biologists.com Systems biology aims to understand the complex network of synthesis, degradation, and salvage pathways that collectively regulate the size and balance of these pools. biologists.comfondazionetelethon.it An imbalance in deoxynucleotide triphosphate (dNTP) pools is directly linked to increased mutation rates and is a hallmark of many cancers. oregonstate.edunih.gov

The primary enzyme responsible for the de novo synthesis of all four deoxyribonucleoside diphosphates (dNDPs), including dGDP, is ribonucleotide reductase (RNR). biologists.comwikipedia.org RNR activity is exquisitely regulated through allosteric control to ensure a balanced supply of DNA building blocks. oregonstate.eduwikipedia.org This regulation occurs at two levels: an activity site that turns the enzyme on or off (activated by ATP, inhibited by dATP) and a substrate specificity site that dictates which ribonucleotide is reduced. wikipedia.org For instance, the binding of dTTP to the specificity site promotes the reduction of GDP to dGDP, while the binding of dGTP promotes the reduction of ADP. biologists.comwikipedia.org

Once produced, dGDP is typically phosphorylated by nucleoside diphosphate (B83284) kinases (NDPKs) to form dGTP, the active precursor for DNA synthesis. biologists.com However, dGDP also plays a direct regulatory role. In human placenta, for example, dGDP acts as a competitive feedback inhibitor of deoxyguanosine kinase, an enzyme in the nucleoside salvage pathway. nih.gov This demonstrates a classic feedback loop where the product of a pathway helps to control its own production rate.

| Enzyme/Pathway | Role in dGDP Metabolism | Regulation |

| Ribonucleotide Reductase (RNR) | Catalyzes the rate-limiting step of de novo synthesis, converting GDP to dGDP. biologists.comwikipedia.org | Allosterically regulated. Activity is inhibited by dATP. Substrate specificity is controlled by ATP, dATP, dTTP, and dGTP. wikipedia.org |

| Nucleoside Diphosphate Kinase (NDPK) | Phosphorylates dGDP to dGTP, making it available for DNA synthesis. biologists.com | Part of the general nucleotide phosphorylation pathway. |

| Deoxyguanosine Kinase | An enzyme in the salvage pathway that phosphorylates deoxyguanosine to dGMP. | Subject to feedback inhibition by dGMP, dGDP, and dGTP. nih.gov |

| dNTP Catabolism | Degradative pathways that break down excess deoxynucleotides to prevent toxic accumulation and pool imbalances. fondazionetelethon.it | Essential for maintaining homeostasis and preventing mutagenesis. |

Broader Biological Contexts and Interdisciplinary Research Opportunities

The study of this compound and its related metabolic pathways extends into several critical areas of biomedical research, most notably DNA damage repair and oncology, creating rich opportunities for interdisciplinary collaboration.

DNA Damage and Repair: The integrity of the genome is constantly challenged by endogenous and exogenous agents. nih.govditki.com The cellular response to DNA damage requires a ready and balanced supply of dNTPs to carry out repair synthesis. researchgate.net Base excision repair, for example, involves enzymes like DNA polymerase β filling in single-nucleotide gaps. sigmaaldrich.com Research showing that Pol β can, albeit inefficiently, use dGDP highlights a potential scenario under conditions of cellular stress where the canonical dGTP pool is depleted. acs.org Furthermore, oxidative damage can produce lesions like 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-OH-dG), and the fidelity of the repair process is dependent on the relative concentrations of the correct (dGTP) and incorrect nucleotides. nih.gov

Oncology and a-Oncogene Signaling: The link between dNTP pool imbalance and cancer is well-established. biologists.com Cancer cells, with their high proliferation rates, have a profound dependence on dNTP synthesis, making this metabolic network a prime target for chemotherapy. biologists.com Moreover, the Ras family of oncogenes, which are mutated in a large fraction of human cancers, are guanosine-nucleotide binding proteins. nih.gov Recent studies have shown that Ras proteins can bind not only GDP and GTP but also their 2'-deoxy counterparts, dGDP and dGTP. nih.gov The finding that the rate of hydrolysis and the interaction with regulatory proteins can differ between the hydroxylated and deoxy forms opens up a new dimension in Ras biology. This suggests that the state of the deoxynucleotide pool could directly influence the signaling output of one of the most important cancer-related pathways. nih.gov

Interdisciplinary Opportunities: Advancing our understanding of deoxyguanosine diphosphates requires a concerted effort from multiple disciplines.

Structural Biologists and Computational Chemists can create detailed models of how these molecules interact with DNA repair enzymes and oncogenic proteins.

Enzymologists and Molecular Biologists can validate these models through kinetic studies and cellular assays to understand the functional consequences of these interactions.

Systems Biologists can integrate this information into network models of nucleotide metabolism to predict how perturbations—whether from genetic mutations or therapeutic drugs—affect the entire cellular system.

Clinical Oncologists can leverage this fundamental knowledge to develop novel therapeutic strategies that exploit the unique metabolic dependencies of cancer cells.

This integrated approach promises to unravel the subtle but critical roles of compounds like this compound in health and disease.

Q & A

Q. What experimental methods are used to synthesize 2'-deoxyguanosine-3',5'-diphosphate for research purposes?

Enzymatic synthesis using engineered enzymes like purine nucleoside phosphorylase (PNP) is a common approach. For example, PNP can be optimized to catalyze the phosphorylation of deoxyguanosine using specific substrates (e.g., inorganic phosphate donors), yielding high-purity 3',5'-diphosphate derivatives. Reaction conditions (pH, temperature, and cofactors) are carefully controlled to minimize side products. Post-synthesis purification involves techniques such as ion-exchange chromatography or HPLC .

Q. How is the molecular structure of this compound characterized?

Structural analysis combines X-ray crystallography for atomic-resolution insights and NMR spectroscopy to study solution-state dynamics. Computational methods like density functional theory (DFT) with the B3LYP functional and 6-31++G(d,p) basis set are employed to predict electronic properties, bond dissociation energies, and tautomeric equilibria. Validation involves comparing calculated vibrational spectra or thermodynamic parameters (e.g., Gibbs free energy) with experimental data .

Q. What techniques detect and quantify this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (LC-MS/MS) is standard. For trace analysis, -postlabeling can detect adducts formed by metabolic reactions (e.g., with acetaldehyde), though this requires enzymatic digestion and thin-layer chromatography for separation. Isotope dilution methods improve quantification accuracy .

Advanced Research Questions

Q. How does this compound participate in DNA damage mechanisms?

Studies using DFT (B3LYP/6-31++G(d,p)) show that halogenated derivatives (e.g., 8-bromo-dGDP) undergo O-P bond cleavage, modeling single-strand breaks. The reaction proceeds via a low-barrier release of halide ions, forming reactive guanyl radicals. Competing pathways (e.g., hydrogen atom transfer from ribose) lead to cyclization or strand breaks, depending on radical stabilization kinetics .

Q. What role do computational models play in understanding tautomerism and pKa shifts in 2'-deoxyguanosine derivatives?

DFT combined with Poisson-Boltzmann solvation models predicts tautomeric equilibria and acid dissociation constants (pKa). For example, 8-oxoguanine (a mutagenic lesion) exhibits increased acidity at N1 compared to unmodified guanine due to electron-withdrawing effects. These calculations guide experimental design for studying repair mechanisms or mutagenicity .

Q. How do adducts of this compound with carcinogens influence genomic stability?

-postlabeling identifies adducts formed by metabolites like acetaldehyde. Methodological steps include enzymatic digestion of DNA, adduct enrichment via nuclease treatment, and labeling with -ATP. Adduct profiles are analyzed using autoradiography or phosphor imaging, revealing repair efficiency or mutagenic potential .

Q. How are discrepancies resolved between computational predictions and experimental data for 2'-deoxyguanosine derivatives?

Validation involves benchmarking DFT functionals (e.g., B3LYP vs. hybrid meta-GGAs) against experimental parameters like bond dissociation energies or redox potentials. Discrepancies in solvation effects are addressed using explicit solvent models or adjusting dielectric constants in continuum solvation frameworks. Collaborative studies combining synthesis, spectroscopy, and computation are critical .

Methodological Considerations

- Synthesis Optimization : Monitor reaction intermediates using -NMR to ensure regioselective phosphorylation at the 3' and 5' positions .

- Computational Protocols : Use Grimme’s D3 dispersion corrections in DFT to improve accuracy for non-covalent interactions (e.g., base stacking) .

- Adduct Detection : Include negative controls (e.g., untreated DNA) in -postlabeling experiments to distinguish endogenous lesions from artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.